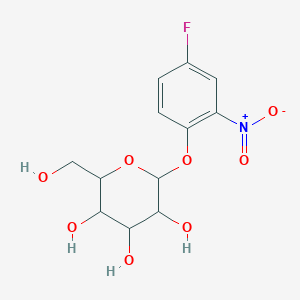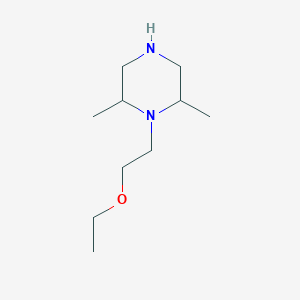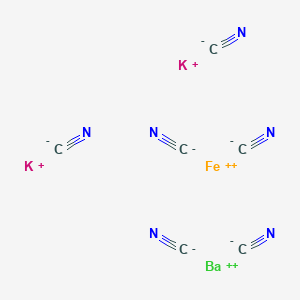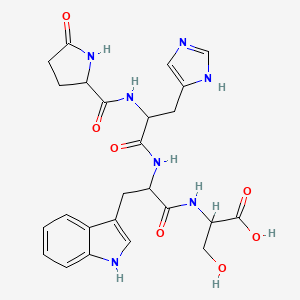
Boc-albizziin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-albizziin: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid albizziin. Albizziin itself is an amino acid analog that acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-albizziin typically involves the protection of the amino group of albizziin using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under aqueous or anhydrous conditions. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Boc-albizziin undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid.
Substitution: The Boc group can be substituted under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: Zn/HCl, Na/NH3, LiAlH4
Major Products: The major product formed from the deprotection of this compound is albizziin itself, which can then undergo further chemical modifications .
Aplicaciones Científicas De Investigación
Boc-albizziin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex molecules.
Biology: Acts as a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor, making it useful in studying enzyme functions and metabolic pathways.
Industry: Used in affinity chromatography as a potential effector group.
Mecanismo De Acción
The mechanism of action of Boc-albizziin involves its role as a competitive inhibitor of asparagine synthetase with respect to glutamine. It binds to the active site of the enzyme, preventing the binding of glutamine and thereby inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
L-albizziin: Another amino acid analog with similar inhibitory properties.
L-methionine-SR-sulfoximine: A potent competitive inhibitor of glutamate synthase.
L-methionine-SR-sulfoxide: Less effective inhibitor compared to Boc-albizziin.
Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions in synthetic processes. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propiedades
IUPAC Name |
3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBIUKNOFSXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)


![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)








